Compound Description: This compound is a potent type II CDK8 inhibitor. It exhibits significant antitumor activity against colorectal cancer in vivo. Mechanistically, it inhibits β-catenin activity indirectly by targeting CDK8, leading to downregulation of the WNT/β-catenin signaling pathway and inducing cell cycle arrest in G2/M and S phases [].
Compound Description: This compound is the dihydrochloride salt of pexidartinib, a drug used to treat tenosynovial giant cell tumor. It acts as a selective inhibitor of colony-stimulating factor 1 receptor (CSF1R) [].
Compound Description: This nortopsentin analog exhibits antitumor activity against diffuse malignant peritoneal mesothelioma (DMPM) []. Acting as a cyclin-dependent kinase 1 inhibitor, it reduces DMPM cell proliferation, induces caspase-dependent apoptosis, and downregulates the expression of the antiapoptotic protein survivin [].
Compound Description: This compound is another nortopsentin analog that displays potent antitumor activity against DMPM. Like compound 1f, it acts as a cyclin-dependent kinase 1 inhibitor, leading to reduced DMPM cell proliferation and inducing apoptosis [].
Compound Description: This nortopsentin analog demonstrates significant antitumor activity against DMPM []. As a cyclin-dependent kinase 1 inhibitor, it inhibits cell proliferation and induces apoptosis in DMPM cells []. Additionally, it has shown efficacy in reducing tumor volume in DMPM xenograft models [].
Compound Description: This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, including some with applications in the treatment of gastrointestinal inflammatory diseases [].
Compound Description: This compound acts as a potent and selective JAK1 inhibitor []. It shows promise as a potential therapeutic agent for treating inflammatory and autoimmune diseases due to its ability to inhibit the JAK/STAT signaling pathway [].
Compound Description: This enantiomer of the previous compound exhibits even greater potency and selectivity for JAK1 []. It demonstrates significant potential as a therapeutic for diseases associated with JAK1 activity, including inflammatory and autoimmune disorders [].
Compound Description: This compound serves as a synthetic intermediate in the preparation of various substituted 1H-pyrrolo-[2,3-b]pyridines, many of which are investigated for their potential use as bioactive agents, including gastrointestinal inflammatory disease inhibitors and angiotensin II antagonists [].
Compound Description: This compound belongs to a series of pyrrolo[2,3-b]pyridine derivatives studied for their potential as Raf kinase inhibitors []. Raf kinases play a crucial role in various cellular processes, including cell growth, differentiation, and survival, and their deregulation is implicated in several diseases, including cancer.
Compound Description: This compound is another member of the pyrrolo[2,3-b]pyridine series investigated for its Raf kinase inhibitory potential []. Similar to the previous compound, its potential therapeutic application lies in targeting diseases associated with Raf kinase deregulation.
Compound Description: This compound serves as a starting point in the development of potent and selective inhibitors of cell division cycle 7 kinase (Cdc7) []. Cdc7 plays a crucial role in the initiation of DNA replication and is considered a promising target for anticancer therapies.
Compound Description: This compound represents a potent ATP-mimetic inhibitor of Cdc7 kinase with an IC50 value of 7 nM []. Its development emerged from structure-activity relationship studies starting with the previously mentioned (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one.
Compound Description: This compound, with its complex multi-aryl substituted pyrrolo[2,3-b]pyridine scaffold, is synthesized via a multi-step reaction involving a 2-amino-1H-pyrrole-3-carbonitrile intermediate and an arylidenemalononitrile derivative [].
Compound Description: This compound is synthesized using a similar approach to the previous compound, employing a different arylidenemalononitrile derivative in the final cyclization step [].
Compound Description: This compound, a 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, represents a key structural motif found in a series of compounds synthesized as analogs of nalidixic acid, a quinolone antibacterial agent [].
Compound Description: This pyrrolo[2,3-b]pyridine nucleoside exhibits a unique conformational preference due to an intramolecular hydrogen bond. It adopts a syn conformation around the N-glycosidic bond, stabilized by the hydrogen bond between the pyridine nitrogen and the 5′-hydroxy group of the sugar moiety [].
Compound Description: Also known as “nonane,” this compound is a crucial intermediate in the synthesis of moxifloxacin hydrochloride, a fourth-generation fluoroquinolone antibiotic []. Its stereochemistry is crucial for the biological activity of moxifloxacin.
Compound Description: This compound, a 3,4-pyridinedicarboximide derivative, exhibits analgesic activity []. Its stability in aqueous solutions has been extensively studied due to its potential use as a pharmaceutical agent [].
Compound Description: This series of compounds was synthesized and evaluated for antitumor activity due to their structural similarity to ellipticine, a known antitumor agent []. Despite their close resemblance to ellipticine, these analogs did not exhibit significant antitumor properties, highlighting the importance of the precise positioning of heteroatoms and substituents for biological activity.
Compound Description: This series represents another group of ellipticine analogs synthesized and evaluated for antitumor activity []. Similar to the previous series, these pyrroloquinoline derivatives, despite their structural resemblance to ellipticine, did not demonstrate significant antitumor effects.
Compound Description: This series of compounds comprises potent and selective 5-HT1F receptor agonists, including LY334370 (1a), which demonstrated clinical efficacy in treating migraine headaches []. These agonists effectively inhibit dural inflammation in migraine models, providing insights into potential therapeutic avenues for migraine and other conditions associated with 5-HT1F receptor activity.
Compound Description: This class of compounds represents stable analogs designed to mimic the transition state involved in the enzymatic activity of adenosine deaminase []. Adenosine deaminase plays a crucial role in purine metabolism, and inhibitors targeting this enzyme have therapeutic potential for various conditions, including cancer and inflammatory diseases.
Compound Description: This compound is a key intermediate in synthesizing 1,7-dideaza-2′,3′-dideoxyadenosine, a pyrrolo[2,3-b]pyridine analog of the antiviral nucleoside 2′,3′-dideoxyadenosine [].
Compound Description: This potent and selective JAK1 inhibitor shows promise in treating pulmonary fibrosis []. Its efficacy in reducing STAT3 phosphorylation and improving lung function in a bleomycin-induced fibrosis mouse model highlights its potential as a therapeutic agent for this debilitating disease.
Compound Description: This compound is a potent and selective inhibitor of human dihydroorotate dehydrogenase (hDHODH) and has shown efficacy in treating inflammatory bowel disease (IBD) in preclinical models []. By inhibiting hDHODH, a key enzyme in pyrimidine biosynthesis, it demonstrates therapeutic potential for autoimmune diseases such as IBD.
Compound Description: This potent and selective MNK inhibitor has demonstrated efficacy in mitigating sepsis-associated acute spleen injury in a lipopolysaccharide-induced sepsis mouse model []. By inhibiting MNKs, kinases involved in regulating mRNA translation and protein synthesis, D25 reduces pro-inflammatory cytokine expression and oxidative stress, leading to improved organ function and potential therapeutic benefits for sepsis-related complications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.